L-Glutamic Acid-13C5,15N
Description
Fundamental Principles of Isotopic Labeling in Biochemical Research
Isotopic labeling represents a sophisticated analytical technique that enables scientists to track the movement and transformation of molecules through complex biological systems by substituting naturally occurring atoms with their isotopic variants. The stable isotope composition of amino acids refers to the abundance of heavy and light non-radioactive isotopes of carbon (carbon-13 and carbon-12), nitrogen (nitrogen-15 and nitrogen-14), and other elements within these fundamental protein building blocks. This technique exploits the kinetic isotope effect, where bonds to heavy isotopes demonstrate greater strength than bonds to light isotopes, causing reactions involving heavier isotopes to proceed at slightly reduced rates in most chemical processes.
The fundamental mechanism underlying isotopic labeling relies on the principle that isotopically labeled molecules maintain identical chemical and biological behaviors to their unlabeled counterparts while possessing distinct nuclear properties due to the presence of heavy isotopes. When researchers introduce isotopes into compounds or biological molecules through atomic substitution, they create labeled substances that can be precisely tracked using specialized analytical instruments such as isotope ratio mass spectrometry. This methodology allows for the detection and quantification of isotopic differences between reactants and products, providing invaluable insights into metabolic pathways and biochemical transformations.
The application of stable isotope labeling in biochemical research extends across multiple analytical platforms, including mass spectrometry-based detection methods that identify differences in isotopic mass, infrared spectroscopy techniques that detect variations in vibrational modes, and nuclear magnetic resonance spectroscopy that recognizes atoms with different gyromagnetic ratios. These diverse detection methods enable researchers to conduct comprehensive analyses of biological systems without the safety concerns associated with radioactive isotopes, making stable isotope labeling a preferred approach for metabolic studies and protein quantification experiments.
Role of Carbon-13 and Nitrogen-15 Dual-Labeling in Metabolic Studies
Carbon-13 and nitrogen-15 dual-labeling represents an advanced isotopic strategy that enables simultaneous quantification of intracellular carbon and nitrogen metabolic fluxes in living systems, providing researchers with comprehensive metabolic maps that reveal the interconnected nature of cellular biochemistry. This dual-labeling approach proves particularly valuable because amino acids are synthesized from alpha-keto acid precursors that serve as intermediates in several different pathways within central metabolism, with carbon skeletons from diverse sources undergoing further modification before transamination completes amino acid biosynthesis.
The incorporation of both carbon-13 and nitrogen-15 isotopes into glutamic acid creates a powerful analytical tool for metabolic flux analysis, as glutamate serves as the central node for nitrogen metabolism in many biological systems. Research conducted using Bayesian carbon-13 nitrogen-15 metabolic flux analysis has demonstrated that this dual-labeling strategy enables researchers to jointly resolve carbon and nitrogen fluxes quantitatively, providing unprecedented insights into amino acid and nucleotide biosynthesis pathways. The technique has proven essential for establishing the first nitrogen flux distributions for amino acid biosynthesis in complex organisms such as mycobacteria, while simultaneously improving resolution of traditionally elusive anaplerotic nodes in central carbon metabolism.
Experimental evidence indicates that carbon-13 incorporation into amino acids proceeds at different timescales compared to nitrogen-15 labeling, creating opportunities for time-deconvolution studies that approximate both carbon and nitrogen fluxes through staggered analytical approaches. This temporal separation of isotope incorporation allows researchers to conduct sophisticated metabolic studies that track the flow of nutrients through interconnected biochemical pathways, revealing how organisms allocate resources between different metabolic processes and respond to environmental changes.
The utility of dual-labeled L-Glutamic Acid-13C5,15N extends beyond basic metabolic studies to encompass applications in pharmaceutical research, where isotopic labeling provides detailed insights into drug absorption, distribution, metabolism, and excretion processes. Recent advancements in analytical technology have enhanced the efficiency and versatility of dual-isotope labeling, enabling researchers to conduct comprehensive studies of protein dynamics and metabolic regulation with unprecedented precision and accuracy.
Historical Development of L-Glutamic Acid Isotopologues
The historical development of L-Glutamic Acid isotopologues reflects the evolution of isotopic labeling technology from early radioactive tracers to sophisticated stable isotope applications that have transformed biochemical research methodologies. Early pioneering work in the 1950s established that chemical synthesis of glutamic acid could be supplanted by aerobic fermentation of sugars and ammonia, with the organism Corynebacterium glutamicum becoming the most widely used microorganism for large-scale production. This breakthrough enabled researchers to develop systematic approaches for incorporating isotopic labels into amino acid structures through controlled biosynthetic processes.
The development of specific L-Glutamic Acid isotopologues gained momentum through systematic studies of isotopic labeling patterns in microbial systems, particularly investigations using Brevibacterium flavum for biosynthetic preparation of carbon-13 and nitrogen-15 labeled glutamate. These early studies revealed that biosynthesis of isotopically labeled glutamic acid could be achieved using various carbon-13 enriched precursors, including glucose derivatives that produced distinct labeling patterns depending on the metabolic pathways involved in their processing. Research demonstrated that carbon-13 labels from glucose precursors could be converted through glycolysis to pyruvate intermediates and subsequently incorporated into glutamate through the tricarboxylic acid cycle, creating predictable isotopic signatures that enabled metabolic pathway analysis.
The establishment of reference materials marked a crucial milestone in the standardization of glutamic acid isotopologues for scientific research. The development of reference material L-glutamic acid designated as United States Geological Survey 40, enriched in both carbon-13 and nitrogen-15, provided researchers with standardized materials for isotope-amount ratio measurements and method validation. This reference material, with its chemically stable compound structure and carbon to nitrogen mole ratio of 5, proved similar to many natural biological substances such as blood and animal tissue, making it invaluable for biological isotope studies.
Contemporary developments have produced highly enriched L-Glutamic Acid isotopologues with carbon-13 enrichment levels reaching 97-99 percent and nitrogen-15 enrichment achieving similar purity levels. These advanced materials enable researchers to conduct precise metabolic studies with minimal isotopic dilution effects, supporting applications in biomolecular nuclear magnetic resonance spectroscopy, clinical mass spectrometry, and comprehensive metabolomics research. The availability of multiple isotopic variants, including compounds with deuterium labeling in addition to carbon-13 and nitrogen-15 enrichment, has expanded research possibilities for detailed structural and dynamic investigations of biological macromolecules.
Table 1: Historical Milestones in L-Glutamic Acid Isotopologue Development
| Year Period | Development | Isotope Configuration | Applications |
|---|---|---|---|
| 1950s | Fermentation-based synthesis | Carbon-13 and Nitrogen-15 | Basic metabolic studies |
| 1980s | Microbial biosynthesis optimization | Carbon-13 patterns from glucose | Pathway analysis |
| 1990s | Reference material standardization | Carbon-13/Nitrogen-15 dual labeling | Method validation |
| 2000s | High-enrichment production | 97-99% isotopic purity | Nuclear magnetic resonance |
| 2010s | Multi-isotope variants | Carbon-13/Nitrogen-15/Deuterium | Advanced proteomics |
The progression from basic isotopic incorporation to sophisticated multi-isotope labeling strategies has enabled researchers to address increasingly complex questions about cellular metabolism and protein function, establishing L-Glutamic Acid isotopologues as essential tools for modern biochemical research.
Properties
CAS No. |
1202063-56-6 |
|---|---|
Molecular Formula |
C5H9NO4 |
Molecular Weight |
153.085 |
IUPAC Name |
(2R)-2-azanylpentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
WHUUTDBJXJRKMK-IGIFWJAOSA-N |
SMILES |
C(CC(=O)O)C(C(=O)O)N |
Synonyms |
(2S)-2-Aminopentanedioic Acid-13C5,15N; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamic Acid-13C5,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-glutamic acid molecule. This can be achieved through microbial fermentation using isotopically labeled substrates or through chemical synthesis. The reaction conditions typically involve maintaining a controlled environment to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound often relies on fermentation processes using genetically modified microorganisms that can incorporate the isotopes into the amino acid. The process involves the use of isotopically labeled glucose and ammonium salts as substrates, followed by purification steps to isolate the labeled amino acid .
Chemical Reactions Analysis
Types of Reactions: L-Glutamic Acid-13C5,15N undergoes various chemical reactions, including:
Decarboxylation: This reaction results in the formation of gamma-aminobutyric acid (GABA), a potent neurotransmitter.
Transamination: This reaction involves the transfer of an amino group to a keto acid, forming a new amino acid and a new keto acid.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively, and can lead to the formation of different products depending on the reaction conditions.
Common Reagents and Conditions:
Decarboxylation: Typically requires heat and a decarboxylase enzyme.
Transamination: Requires an aminotransferase enzyme and a suitable keto acid.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products:
Decarboxylation: Gamma-aminobutyric acid (GABA)
Transamination: New amino acids and keto acids
Oxidation and Reduction: Various oxidized or reduced forms of L-glutamic acid.
Scientific Research Applications
L-Glutamic Acid-13C5,15N has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of molecules.
Biology: Helps in tracing metabolic pathways and understanding the role of glutamic acid in cellular processes.
Medicine: Used in metabolic studies to investigate disorders related to amino acid metabolism.
Industry: Employed in the production of labeled proteins and peptides for research and development purposes.
Mechanism of Action
L-Glutamic Acid-13C5,15N acts as a proton donor and plays a role in various biochemical reactions. Its decarboxylation results in the formation of gamma-aminobutyric acid (GABA), which is a potent neurotransmitter. The compound is involved in the synthesis of proteins and other important biomolecules. It also serves as a precursor for the synthesis of other amino acids and neurotransmitters .
Comparison with Similar Compounds
L-Glutamic Acid-15N (CAS: 21160-87-2)
- Isotopic Labeling: Contains only ¹⁵N at the amino group.
- Molecular Formula: C₅H₉¹⁵NO₄.
- Applications : Primarily used in nitrogen isotopic tracing for δ¹⁵N calibration in environmental and ecological studies . Unlike L-Glutamic Acid-13C5,15N, it lacks carbon labeling, limiting its utility in dual-isotope metabolic flux analyses.
- Research Findings : Used as a reference material (USGS40) for δ¹⁵N corrections but is less versatile in MS-based metabolomics compared to multi-isotope variants .
L-Glutamic Acid-13C5 (CAS: Not explicitly listed)
- Isotopic Labeling : Uniformly labeled with ¹³C₅ but lacks ¹⁵N.
- Applications : Suitable for carbon flux studies, such as tracking gluconeogenesis or citric acid cycle intermediates. However, its inability to distinguish nitrogen-related pathways (e.g., transamination) reduces its utility in comprehensive metabolic profiling .
L-Glutamic Acid-13C5,D5,15N (CAS: 1420815-74-2)
- Isotopic Labeling : Combines ¹³C₅, deuterium (D₅), and ¹⁵N.
- Molecular Weight : 158.12 g/mol.
- Applications : Deuterium labeling enhances its use in nuclear magnetic resonance (NMR) for structural studies of proteins and peptides. However, deuterium may interfere with MS ionization efficiency, making it less optimal for high-sensitivity MS workflows compared to ¹³C5,15N .
Comparison with Other Isotope-Labeled Amino Acids
L-Glutamine-13C5,15N2 (CAS: 605166)
- Structure : The aminated derivative of glutamic acid, labeled with ¹³C₅ and ¹⁵N₂.
- Molecular Formula : ¹³C₅H₁₀¹⁵N₂O₃.
- Applications: Used in glutaminolysis studies, particularly in cancer metabolism. Unlike this compound, it tracks nitrogen incorporation into nucleotides and hexosamines but cannot directly quantify glutamate dehydrogenase activity .
L-Methionine-13C5,15N (CAS: Not listed)
- Isotopic Labeling : ¹³C₅ and ¹⁵N.
- Applications : Focuses on sulfur and one-carbon metabolism. While similar in isotopic complexity, its distinct metabolic pathways (e.g., methylation cycles) limit cross-comparability with glutamic acid derivatives .
Data Tables
Table 1: Key Properties of Isotope-Labeled Glutamic Acid Variants
| Compound | CAS Number | Isotopic Labeling | Molecular Formula | Molecular Weight (g/mol) | Primary Applications | Purity |
|---|---|---|---|---|---|---|
| This compound | 202468-31-3 | ¹³C₅, ¹⁵N | ¹³C₅H₉¹⁵NO₄ | 153.086 | LC-MS/MS, metabolic flux analysis | >95% (HPLC) |
| L-Glutamic Acid-15N | 21160-87-2 | ¹⁵N | C₅H₉¹⁵NO₄ | 148.10 | δ¹⁵N calibration | >98% |
| L-Glutamic Acid-13C5,D5,15N | 1420815-74-2 | ¹³C₅, D₅, ¹⁵N | ¹³C₅D₅H₄¹⁵NO₄ | 158.12 | NMR structural studies | 98% |
| L-Glutamine-13C5,15N2 | 605166 | ¹³C₅, ¹⁵N₂ | ¹³C₅H₁₀¹⁵N₂O₃ | 153.09 | Glutaminolysis, nucleotide synthesis | >95% |
Key Differentiators of this compound
- Dual Isotope Labeling: Unlike single-labeled variants, its ¹³C₅ and ¹⁵N labels enable simultaneous tracking of carbon and nitrogen fluxes, critical for studies on amino acid transamination and urea cycle dynamics .
- MS Compatibility : The absence of deuterium (unlike D₅-labeled analogs) ensures optimal ionization in MS, reducing signal suppression artifacts .
- Precision: Used in isotope ratio mass spectrometry (IRMS) with a δ¹⁵N precision of ±0.2‰, outperforming non-calibrated analogs .
Limitations and Considerations
Q & A
Q. How to ensure isotopic purity of L-Glutamic Acid-13C5,15N in metabolic flux analysis?
Isotopic purity (>98% for 13C and 15N) is critical for accurate metabolic tracing. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with internal standards (e.g., this compound and L-malic acid-13C4) to validate isotopic enrichment . For NMR studies, confirm labeling patterns via 13C and 15N spectral analysis, referencing isotopic standards (e.g., 98 atom % 13C and 15N in Product No. 60,785-1) . Store the compound at -20°C in anhydrous conditions to prevent degradation .
Q. What protocols are recommended for extracting this compound from biological matrices?
For cell culture or tissue samples:
- Homogenize in methanol:water (80:20) containing isotope-labeled internal standards (e.g., this compound) .
- Centrifuge at 14,000 × g for 10 min to remove debris.
- For high-fat samples, extract with hot water, cool in an ice bath for fat separation, and filter before analysis . Adjust pH to ~8.0 using NaOH for acidic samples to stabilize glutamic acid .
Q. How to design a tracer experiment using this compound in neurotransmitter studies?
- Dose optimization : Start with 0.5–5 mM in neuronal cell cultures, based on glutamine/glutamate cycling rates .
- Time-course sampling : Collect media and intracellular metabolites at intervals (e.g., 0, 6, 12, 24 hrs) to track isotopic incorporation into GABA or TCA cycle intermediates .
- Validation : Compare with unlabeled controls and use enzymatic assays (e.g., UV tests for L-glutamic acid quantification) to cross-validate tracer distribution .
Advanced Research Questions
Q. How to resolve conflicting data in receptor binding studies involving this compound?
Discrepancies in agonist activity at glutamate receptors (e.g., metabotropic vs. ionotropic) may arise from isotopic dilution or impurities. To address this:
- Verify isotopic enrichment using high-resolution MS and compare against certified standards (e.g., ≥99% 13C and 15N in HY-14608S3) .
- Control for batch-to-batch variability by sourcing from suppliers with ISO/IEC 17043 certification .
- Use competitive assays with selective inhibitors (e.g., VU0360172 for mGluR5) to isolate receptor-specific effects .
Q. What experimental strategies optimize 13C5,15N incorporation in peptide synthesis?
For Boc-protected derivatives (e.g., Boc-Glu-OBzl-13C5,15N):
- Use anhydrous DMF as a solvent to minimize hydrolysis of the benzyl ester group .
- Monitor coupling efficiency via MALDI-TOF MS, targeting >95% isotopic incorporation in synthesized peptides .
- Purify products via reverse-phase HPLC using C18 columns and 0.1% TFA/ACN gradients to remove unlabeled byproducts .
Q. How to design a metabolic flux analysis (MFA) study using this compound in cancer models?
- Cell preparation : Incubate cells in DMEM with 5 mM glucose and 0.5 mM glutamine (serum-free) for 24 hrs .
- Tracing workflow :
- Spike in this compound (1–2 mM) and track 13C labeling in citrate, malate, and glutathione via LC-MS/MS .
- Use Seahorse XF analyzers to correlate metabolite flux with OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) under drug treatments (e.g., telaglenastat) .
Methodological Challenges & Solutions
Q. How to mitigate isotopic scrambling in 13C5,15N-labeled glutamic acid during prolonged experiments?
- Short-term assays : Limit incubation times to <24 hrs to minimize transamination artifacts .
- Enzyme inhibition : Add aminooxyacetate (AOA, 1 mM) to block aminotransferase activity .
- Validation : Compare 13C labeling patterns in glutamate vs. α-ketoglutarate to detect scrambling .
Q. What are best practices for quantifying this compound in complex mixtures?
- Chromatography : Use HILIC columns for polar metabolites, with 0.1% formic acid in mobile phases to enhance MS sensitivity .
- Calibration curves : Prepare standards in the range of 0.1–100 µM, spiked with deuterated analogs (e.g., L-glutamic acid-d5) for isotope dilution correction .
- Quality control : Include pooled QC samples in each batch to assess inter-run variability (<15% CV) .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
